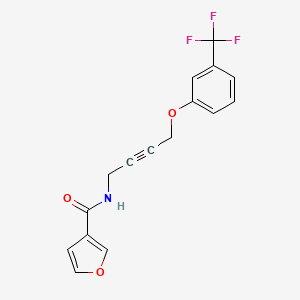

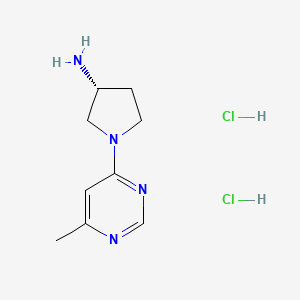

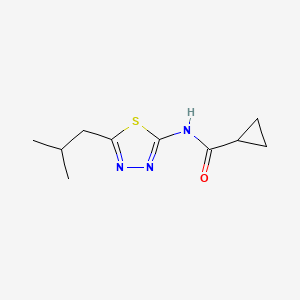

(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative and is commonly referred to as 6-MPPI. The compound has been found to have various biological and pharmacological properties that make it a potential candidate for use in different applications.

Scientific Research Applications

Non-Covalent Interaction Analysis

Research involving similar compounds, such as 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, focuses on non-covalent interactions. These studies utilize techniques like FT-IR, FT-Raman, NMR, and X-ray diffraction to analyze intramolecular interactions, including hydrogen bonds and van der Waals forces. This helps in understanding molecular structure and behavior (Zhang et al., 2018).

Histamine Receptor Ligand Studies

Compounds with a pyrimidine structure have been synthesized as ligands for histamine receptors. These studies optimize potency and explore the effects of structural variation on activity. Such compounds have shown potential in anti-inflammatory and pain models, supporting their use in therapeutic applications (Altenbach et al., 2008).

Supramolecular Reagent Synthesis

Bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized through palladium-catalyzed cross-coupling reactions. These studies focus on balancing hydrogen-bond donors and acceptors, which is crucial for developing reagents with specific molecular interactions (Aakeröy et al., 2007).

Antihypertensive Activity Research

Research on derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine demonstrates their potential in antihypertensive activity. These compounds have shown effectiveness in lowering blood pressure in hypertensive rat models, providing insights for developing new antihypertensive drugs (Bennett et al., 1981).

Antibacterial Compound Synthesis

The synthesis of compounds like 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines demonstrates the potential for developing new antibacterial agents. These compounds, derived from reactions involving pyrimidine, have shown promising antibacterial activity (Etemadi et al., 2016).

Kappa-Opioid Receptor Research

Compounds structurally similar to (3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride have been studied for their potential as kappa-opioid receptor antagonists. Such studies focus on affinity, selectivity, and in vivo effectiveness, which are important for the development of treatments for depression and addiction disorders (Grimwood et al., 2011).

properties

IUPAC Name |

(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-3-2-8(10)5-13;;/h4,6,8H,2-3,5,10H2,1H3;2*1H/t8-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLQFORLYVVZRF-YCBDHFTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCC(C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=N1)N2CC[C@H](C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride](/img/structure/B2411572.png)

![2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2411576.png)

![Tert-butyl N-cyclopropyl-N-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methylphenyl]carbamate](/img/structure/B2411577.png)

![7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2411579.png)

![methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2411582.png)

![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)

![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)